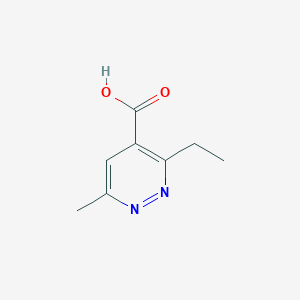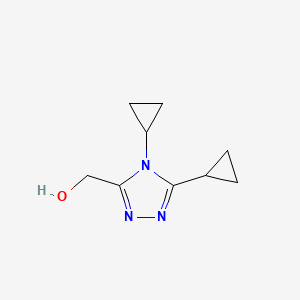![molecular formula C17H21N3O4 B1378752 benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate CAS No. 1461707-84-5](/img/structure/B1378752.png)
benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate
Übersicht
Beschreibung
Benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate (also known as BNDPC) is an organic compound with a unique structure and properties. It is an aromatic heterocyclic compound with two nitrogen atoms in the ring structure, which gives it an interesting reactivity and unique properties. BNDPC has a wide range of applications in the scientific research field, from drug development to biochemical studies.
Wissenschaftliche Forschungsanwendungen
One of the key features of BNDPC is its aromatic moiety, a benzyl group (C6H5CH2) attached to a carbamate functional group (O=C(NH)-O-CH2-). This combination of the aromatic group, the spirocyclic ring system, and the functional groups creates a molecule with unique reactivity and potential for various interactions with other molecules.
-
Nanozymes : Nanozymes are nanomaterials with enzyme-like characteristics . They have been used in various fields such as clinical medicine, food safety, environmental monitoring, and chemical production . The unique structure and reactivity of BNDPC could potentially be explored in the context of nanozymes.
-
Noble Metal Nanoclusters : Noble metal nanoclusters, such as gold and silver, have been increasingly used in artificial enzyme research . They exhibit structural complexity and hierarchy comparable to those of natural proteins . Given the complex structure of BNDPC, it might be interesting to explore its potential in this area.
-
Drug Development : BNDPC could potentially be used in drug development. Its unique structure and reactivity might allow it to interact with biological targets in novel ways.
-
Corrosion Inhibition : BNDPC could potentially be used as a corrosion inhibitor. Its structure might allow it to form protective layers on metal surfaces.
-
Heterocyclic Chemistry Synthesis : BNDPC could potentially be used in the synthesis of heterocyclic compounds. Its structure contains several functional groups that could be useful in this context.
-
Nanozymes : Nanozymes are nanomaterials with enzyme-like characteristics . They have been used in various fields such as clinical medicine, food safety, environmental monitoring, and chemical production . The unique structure and reactivity of BNDPC could potentially be explored in the context of nanozymes .
-
Noble Metal Nanoclusters : Noble metal nanoclusters, such as gold and silver, have been increasingly used in artificial enzyme research . They exhibit structural complexity and hierarchy comparable to those of natural proteins . Given the complex structure of BNDPC, it might be interesting to explore its potential in this area .
-
Drug Development : BNDPC could potentially be used in drug development. Its unique structure and reactivity might allow it to interact with biological targets in novel ways.
-
Corrosion Inhibition : BNDPC could potentially be used as a corrosion inhibitor. Its structure might allow it to form protective layers on metal surfaces.
-
Heterocyclic Chemistry Synthesis : BNDPC could potentially be used in the synthesis of heterocyclic compounds. Its structure contains several functional groups that could be useful in this context.
Eigenschaften
IUPAC Name |
benzyl N-[3-(6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-14-17(8-4-9-17)19-15(22)20(14)11-5-10-18-16(23)24-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,18,23)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHQWEIRFGOPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=O)N2)CCCNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
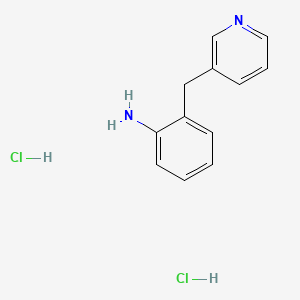
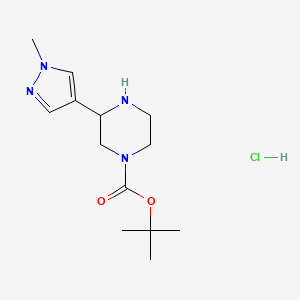
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
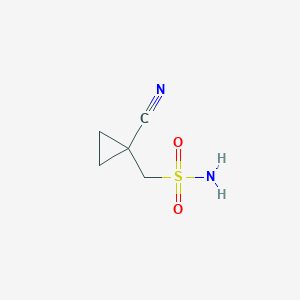
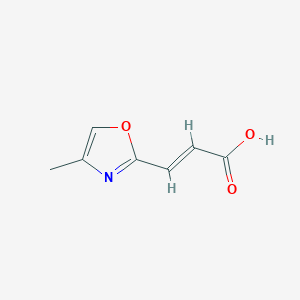
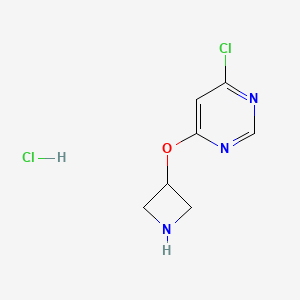
![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)

![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)
